molecular formula C9H14N2O2 B13220569 1-(Piperidin-3-YL)pyrrolidine-2,5-dione

1-(Piperidin-3-YL)pyrrolidine-2,5-dione

Cat. No.: B13220569
M. Wt: 182.22 g/mol
InChI Key: FSTZYHRSTYQPIS-UHFFFAOYSA-N
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Description

1-(Piperidin-3-YL)pyrrolidine-2,5-dione is a compound that features a piperidine ring fused to a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-YL)pyrrolidine-2,5-dione typically involves the reaction of piperidine derivatives with pyrrolidine-2,5-dione under controlled conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . The reaction conditions often include hydrogenation, cyclization, and cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-YL)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, thereby exerting antiproliferative activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined piperidine and pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-piperidin-3-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C9H14N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h7,10H,1-6H2

InChI Key

FSTZYHRSTYQPIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=O)CCC2=O

Origin of Product

United States

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